5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide
説明
特性
IUPAC Name |
5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-3-4-11(18-7-2-8-23(18,20)21)9-12(10)17-15(19)13-5-6-14(16)22-13/h3-6,9H,2,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUYOXAMOORDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C13H12BrN3O3S
- Molecular Weight : 360.22 g/mol
- CAS Number : 868066-91-5
The structure includes a furan ring, a carboxamide group, and a bromine atom, which is significant for its biological interactions.
Anticancer Potential
Research has indicated that compounds similar to 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide may exhibit anticancer properties through the inhibition of heat shock protein 90 (HSP90). HSP90 is crucial for the stability of many oncoproteins; thus, inhibiting this protein can lead to the degradation of these client proteins and subsequent cancer cell death .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of HSP90 Activity : Compounds that bind to the ATP-binding site of HSP90 can disrupt its function, leading to the destabilization of various signaling proteins involved in cancer progression .
- Induction of Apoptosis : By influencing molecular chaperones and their client proteins, such compounds may promote apoptotic pathways in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives related to this compound may also possess anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory pathways and cytokine production .
Synthesis
The synthesis of 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide typically involves several steps:
- Formation of the Furan Ring : The initial step involves the synthesis of the furan moiety through cyclization reactions.
- Bromination : The introduction of bromine at specific positions on the aromatic ring can be achieved using brominating agents under controlled conditions.
- Formation of Carboxamide : The final step involves converting a carboxylic acid derivative into the corresponding amide through reaction with amines or ammonia.
Yield and Purity
The yield and purity of synthesized compounds are critical for their biological evaluation. Typical yields range from 60% to 80%, depending on reaction conditions and purification methods employed.
Case Study 1: Anticancer Activity
A study evaluating similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that at concentrations ranging from 1 µM to 10 µM, these compounds inhibited cell proliferation effectively .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these substances reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Data Table: Biological Activity Overview
類似化合物との比較
Comparison with Similar Compounds
Pharmacological Activity and Target Affinity
- The target compound’s sulfone group may similarly modulate COX-2 interactions.
- MMP-13 Inhibition: Analog 5-bromo-N-(4-formylphenyl)furan-2-carboxamide (27) was evaluated as a non-zinc-binding MMP-13 inhibitor, a target in osteoarthritis and cancer . The isothiazolidin dioxide group in the target compound could mimic sulfonamide-based inhibitors by interacting with MMP-13’s hydrophobic S1′ pocket .
- Antimicrobial Activity : Naphtho[2,1-b]furan derivatives with nitro and acetamide groups showed antibacterial effects , suggesting that the target’s bromine and methylphenyl groups might enhance such activity.
Binding and Selectivity Insights
- Molecular Docking: The hydrazide group in N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide forms hydrogen bonds with COX-2’s Arg120 and Tyr355 , while bromine may engage in halogen bonding. The target compound’s sulfone group could similarly interact with polar residues in MMP-13 or COX-2.
- Selectivity Challenges : Thiazole- and isoxazole-containing analogs (e.g., ) often exhibit divergent selectivity profiles due to heterocycle-specific interactions . The target’s isothiazolidin dioxide moiety may reduce off-target effects compared to simpler aryl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
